3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and saturated ring systems. The IUPAC name precisely designates the compound as this compound, where the azetidine ring serves as the parent heterocycle and the substituted phenoxy group functions as a substituent at the 3-position. This nomenclature system clearly distinguishes the compound from its structural isomers, particularly the 3-[3-(trifluoromethyl)phenoxy]azetidine hydrochloride variant, where the trifluoromethyl group occupies the meta position rather than the ortho position on the benzene ring.
The Chemical Abstracts Service registry number 82622-46-6 provides unambiguous identification of this specific structural isomer, distinguishing it from related compounds in chemical databases and literature. The systematic approach to naming emphasizes the hierarchical structure, beginning with the azetidine core and progressing through the phenoxy linkage to the trifluoromethyl substituent. Alternative nomenclature systems employed in chemical databases include descriptors such as "3-[2-(trifluoromethyl)phenoxy]azetidine HCl" and variations that maintain the essential structural information while accommodating different formatting conventions.
The InChI (International Chemical Identifier) representation InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H provides a standardized computational description of the molecular structure, facilitating database searches and structural comparisons. The corresponding InChI Key ALYCFCGEABMLRY-UHFFFAOYSA-N serves as a shortened, hash-based identifier that enables rapid computational matching while preserving structural uniqueness.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound reflects the conformational constraints imposed by the four-membered azetidine ring and the spatial arrangement of the trifluoromethyl-substituted phenoxy substituent. Azetidine rings exhibit characteristic puckering behavior, with theoretical studies indicating a preferred puckering angle of approximately 35-37 degrees from planarity. This ring puckering results from the balance between angle strain in the four-membered ring and the minimization of torsional strain between adjacent methylene groups.
The azetidine ring system demonstrates significant conformational flexibility compared to larger cyclic amines, with computational studies revealing that the four-membered ring can adopt either puckered structures depending on the substituent environment. Experimental bond angle measurements for azetidine show a characteristic carbon-nitrogen-carbon angle of 91.20 degrees, significantly smaller than the typical tetrahedral angle due to ring strain. This angular compression contributes to the increased reactivity and unique chemical properties of azetidine derivatives.
The phenoxy substituent at the 3-position of the azetidine ring introduces additional conformational considerations, particularly regarding the orientation of the aromatic ring relative to the saturated heterocycle. The ether linkage provides rotational freedom around the carbon-oxygen bond, allowing for multiple conformational states. However, the ortho-positioned trifluoromethyl group creates steric interactions that influence the preferred conformations and restrict free rotation around the phenoxy linkage.
Theoretical calculations on related azetidine systems suggest that the nitrogen atom can adopt both sp³ and sp² hybridization states depending on the molecular environment and substituent effects. The presence of the electron-withdrawing trifluoromethyl group and the phenoxy linkage likely influences the electronic environment around the nitrogen atom, potentially affecting its hybridization preferences and overall molecular geometry.
Crystallographic Data and Solid-State Structure
While specific crystallographic data for this compound are not extensively documented in the available literature, the solid-state structure can be inferred from related azetidine compounds and general principles governing the crystal packing of hydrochloride salts. The hydrochloride salt form typically adopts crystal structures that maximize hydrogen bonding interactions between the protonated nitrogen atom and the chloride anion, contributing to the enhanced stability and altered physical properties compared to the free base.
The molecular weight of 253.65 g/mol and the presence of multiple fluorine atoms suggest that the compound likely exhibits significant intermolecular interactions in the solid state. Fluorine atoms are known to participate in weak hydrogen bonding and halogen bonding interactions, which can influence crystal packing arrangements and affect properties such as melting point, solubility, and stability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClF₃NO | |
| Molecular Weight | 253.65 g/mol | |
| CAS Registry Number | 82622-46-6 | |
| MDL Number | MFCD11849028 | |
| Physical Form | Powder | |
| Purity | 95% |
The crystal structure of azetidine compounds generally reflects the inherent ring strain and the spatial requirements of substituents. Electron diffraction studies on unsubstituted azetidine have revealed characteristic structural parameters that likely influence the solid-state arrangement of substituted derivatives. The ring puckering observed in gas-phase structures typically persists in crystalline forms, though intermolecular interactions may modify the preferred conformations.
The trifluoromethyl group's substantial steric bulk and strong electron-withdrawing character likely influence the crystal packing through both steric effects and electronic interactions. The high electronegativity of fluorine atoms creates regions of negative electrostatic potential that can interact favorably with positively charged or electron-deficient sites in neighboring molecules, potentially leading to unique supramolecular arrangements in the crystal lattice.
Electronic Effects of Trifluoromethyl Substituent on Aromatic Ring
The trifluoromethyl substituent positioned at the ortho position of the phenoxy ring exerts profound electronic effects that significantly influence the overall molecular properties and reactivity of this compound. According to Hammett substituent constant data, the trifluoromethyl group exhibits a sigma meta value of +0.43 and a sigma para value of +0.54, indicating its strong electron-withdrawing character. These values reflect the group's ability to stabilize negative charge development through both inductive and resonance effects.
The inductive effect of the trifluoromethyl group results from the high electronegativity of the fluorine atoms, which withdraw electron density from the aromatic ring through the sigma bond framework. This electron withdrawal is particularly pronounced at the ortho position, where the spatial proximity maximizes the inductive influence on the adjacent carbon atoms and the phenoxy oxygen. The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the aromatic ring and affects the electron density distribution throughout the phenoxy system.
| Substituent | Sigma Meta | Sigma Para | Electronic Character |
|---|---|---|---|
| Trifluoromethyl | +0.43 | +0.54 | Strong electron-withdrawing |
| Hydrogen | 0.00 | 0.00 | Reference standard |
| Methyl | -0.07 | -0.17 | Weak electron-donating |
| Cyano | +0.56 | +0.66 | Strong electron-withdrawing |
The resonance effects of the trifluoromethyl group are limited compared to other electron-withdrawing substituents such as nitro or cyano groups, as the carbon-fluorine bonds do not readily participate in π-electron delocalization with the aromatic system. However, the cumulative inductive effect of the three fluorine atoms creates a significant perturbation in the electronic structure that extends beyond the immediate substitution site.
The positioning of the trifluoromethyl group at the ortho position relative to the phenoxy oxygen creates additional electronic interactions that influence the ether linkage's properties. The electron-withdrawing effect reduces the electron density on the phenoxy oxygen, potentially affecting its nucleophilicity and hydrogen bonding capacity. This electronic modification may influence the compound's binding affinity, solubility characteristics, and overall pharmacological profile.
Core-electron binding energy studies on fluorinated aromatic compounds have demonstrated linear correlations between Hammett sigma constants and electronic binding energies, confirming the quantitative relationship between substituent electronic effects and molecular electronic structure. For trifluoromethyl-substituted compounds, these studies reveal significant shifts in binding energies that reflect the substantial electronic perturbation induced by the fluorinated substituent.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYCFCGEABMLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82622-46-6 | |
| Record name | 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride typically involves the reaction of 2-(trifluoromethyl)phenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from 0°C to 100°C and reaction times varying from a few hours to overnight . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Stearoyl-Coenzyme A Delta-9 Desaturase
One of the primary applications of 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride is as an inhibitor of stearoyl-coenzyme A delta-9 desaturase (SCD). SCD plays a crucial role in lipid metabolism, particularly in the conversion of saturated fatty acids to monounsaturated fatty acids. Inhibition of SCD is beneficial in treating conditions associated with abnormal lipid synthesis and metabolism, including:
- Cardiovascular diseases
- Obesity
- Diabetes
- Metabolic syndrome
- Non-alcoholic fatty liver disease
Research indicates that compounds like this compound can effectively reduce the synthesis of lipids that contribute to these conditions, thereby offering a therapeutic avenue for managing metabolic disorders .
2. Anticonvulsant Activity
Another significant application of this compound is its anticonvulsant properties. Similar azetidine derivatives have been studied for their ability to modulate neuronal excitability and prevent seizures. The structural characteristics of this compound suggest it may also exhibit similar pharmacological effects, making it a candidate for further research in epilepsy treatment .
Case Study 1: SCD Inhibition and Metabolic Disorders
In a study evaluating the effects of azetidine derivatives on lipid metabolism, researchers found that administration of this compound led to significant reductions in serum triglycerides and improved insulin sensitivity in animal models. This study highlights the compound's potential as a therapeutic agent in managing obesity and diabetes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and azetidine moieties. These interactions can lead to changes in the activity of the target molecules, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Isomers
a) Positional Isomers
- 3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride (Similarity: 0.78 ): The trifluoromethyl group is at the meta position on the phenoxy ring. Molecular Formula: C₁₀H₁₀F₃NO·HCl. Properties: Higher steric hindrance at the meta position may reduce binding affinity compared to the ortho isomer.
- 3-[4-(Trifluoromethyl)phenoxy]azetidine Hydrochloride (): Trifluoromethyl at the para position. Molecular Formula: C₁₀H₁₀F₃NO·HCl; Molar Mass: 217.19 g/mol. Physico-chemical Data: Boiling Point 257°C, Density 1.277 g/cm³. The para substitution may improve crystal packing efficiency, enhancing thermal stability compared to ortho/meta isomers.
b) Ring-System Variants
- 2-[3-(Trifluoromethyl)phenoxy]ethanamine Hydrochloride (): Replaces the azetidine ring with a linear ethanamine chain. Molecular Formula: C₉H₁₁ClF₃NO; Molar Mass: 241.64 g/mol. The lack of a rigid azetidine ring likely reduces conformational restraint, affecting target selectivity .
- 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride (): Incorporates a six-membered piperidine ring and an ethyl linker. Molecular Formula: C₁₄H₁₇F₃NO·HCl. The extended alkyl chain and larger ring system may increase lipophilicity, influencing membrane permeability .
Physico-Chemical Properties
*Calculated based on molecular formula.
Biological Activity
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO and a molecular weight of 253.65 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
The compound features a trifluoromethyl group and an azetidine ring, which are believed to contribute to its biological activity by interacting with specific molecular targets such as enzymes or receptors.
The precise mechanism of action for this compound remains largely uncharacterized. However, preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound is hypothesized to inhibit certain enzymes, potentially altering metabolic pathways.
- Receptor Binding : It may bind to specific receptors in the body, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Initial studies have explored its potential as an anticancer agent. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Enzyme Interaction : It has been investigated for its ability to interact with enzymes involved in critical biological processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study reported that derivatives of azetidine compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound could have similar effects. The IC50 values for related compounds were found to be in the micromolar range, indicating potential for further development as anticancer agents .
Compound Cell Line IC50 (µM) Compound A MCF-7 (breast cancer) 0.48 Compound B HCT-116 (colon cancer) 1.54 This compound TBD TBD - Enzyme Inhibition Studies :
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenol with azetidine under specific conditions. This process can be scaled for industrial production, utilizing efficient purification techniques to meet demand.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a trifluoromethyl-substituted aryl halide (e.g., 2-(trifluoromethyl)phenothiazine) and an azetidine derivative. A typical protocol involves refluxing the reactants in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the azetidine nitrogen. Post-reaction, the hydrochloride salt is precipitated using HCl gas or aqueous HCl .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize reaction time and minimize side products like over-alkylation.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the azetidine ring structure and trifluoromethylphenoxy substitution.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns.
- HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) .
- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in stereochemistry.
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer : Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask or UV-Vis spectrophotometry. For low-solubility compounds, employ co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) while ensuring biocompatibility with assay systems .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Re-run NMR under variable temperatures or solvent systems to detect conformational flexibility.
- Single-Crystal X-ray Diffraction : Resolve absolute configuration and hydrogen-bonding networks.
- Computational Chemistry : Use molecular dynamics simulations to model solvent effects on NMR chemical shifts .
Q. What experimental design strategies optimize reaction yield and purity in large-scale synthesis?
- Methodological Answer :
- Factorial Design : Screen factors like temperature, solvent polarity, and catalyst loading (e.g., Cu(I)/TMEDA in trifluoromethyl coupling reactions) using a 2³ factorial matrix to identify interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reflux time vs. byproduct formation) .
- Example : A study using Cu(I)/TMEDA catalysis achieved 78% yield by optimizing ligand-to-metal ratios and reaction time .
Q. How can computational tools enhance mechanistic studies of trifluoromethyl group reactivity?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for CF₃ group transfer or ring-opening pathways.
- Machine Learning : Train models on existing reaction databases to predict regioselectivity in trifluoromethylphenoxy derivatives .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
